8-Chloro-1,7-naphthyridine
Overview
Description
8-Chloro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a chlorine atom at the 8th position of the 1,7-naphthyridine ring system. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .
Mechanism of Action
Target of Action
8-Chloro-1,7-naphthyridine is a derivative of naphthyridine, a class of compounds that have been found to be pharmacologically active . Naphthyridines have a wide range of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . .
Mode of Action
Naphthyridines, in general, are known to interact with their targets through various mechanisms, depending on the specific functionalization of the naphthyridine core . For instance, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, while N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .
Biochemical Pathways
Naphthyridines are known to have a broad spectrum of biological applications, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with naphthyridines, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Action Environment
It is generally important to consider factors such as temperature, ph, and the presence of other substances when considering the action of a compound .
Biochemical Analysis
Cellular Effects
Naphthyridines have been found to have a wide range of biological activities, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . These activities suggest that 8-Chloro-1,7-naphthyridine may have significant effects on cell function, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1,7-naphthyridine typically involves the chlorination of 1,7-naphthyridin-8-ol. One common method includes the use of trichlorophosphate (POCl3) as a chlorinating agent. The reaction is carried out by heating a solution of 1,7-naphthyridin-8-ol in trichlorophosphate at 100°C for 16 hours. The product is then purified through column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted naphthyridines.
Oxidation and Reduction Products: These reactions can yield oxidized or reduced forms of the naphthyridine ring system.
Scientific Research Applications
8-Chloro-1,7-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Materials Science: The compound is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: It acts as a ligand in coordination chemistry and is involved in the design of molecular sensors and self-assembly systems.
Comparison with Similar Compounds
1,8-Naphthyridine: Known for its antibacterial properties and use in drug development.
1,5-Naphthyridine: Exhibits a variety of biological activities, including anticancer and antiviral properties.
1,6-Naphthyridine: Used in the synthesis of functionalized derivatives with potential anticancer and anti-HIV activities.
Uniqueness of 8-Chloro-1,7-naphthyridine: The presence of the chlorine atom at the 8th position distinguishes this compound from other naphthyridine derivatives. This substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
8-chloro-1,7-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-7-6(3-5-11-8)2-1-4-10-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSVBSQYYFTDSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60492245 | |
Record name | 8-Chloro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60492245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13058-77-0 | |
Record name | 8-Chloro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60492245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Chloro-[1,7]naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 8-chloro-1,7-naphthyridine interesting for studying nucleophilic substitution reactions?
A: this compound is a bicyclic heteroaromatic compound that exhibits interesting reactivity with nucleophiles. Research has shown that it undergoes tele-substitution reactions [, ]. This means that the incoming nucleophile can substitute the chlorine atom at the 8-position, despite it not being directly attached to an electron-deficient ring. This unusual reactivity makes it a valuable subject for studying the mechanisms of nucleophilic aromatic substitution, particularly in heterocyclic systems.
Q2: What methods have been used to study the reactions of this compound?
A: Nuclear Magnetic Resonance (NMR) spectroscopy has been a key tool in investigating the reactions of this compound []. Researchers have utilized NMR to characterize the sigma-adducts formed during the reaction with nucleophiles, providing insights into the reaction mechanism and intermediates. This information is crucial for understanding the unique reactivity of this compound.
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